Methyl alpha-D-rhamnopyranoside

Overview

Description

Methyl alpha-D-rhamnopyranoside is a compound that belongs to the class of organic compounds known as O-glycosyl compounds . It is used for the differentiation of Listeria species, Listeria monocytogenes, Listeria innocua, and Listeria welshimeri can ferment the sugar, producing acid which can be identified using an appropriate pH indicator .

Synthesis Analysis

Methyl alpha-D-mannopyranoside has been used as a starting material for the synthesis of novel sigma-receptor ligands . The hept-3-ulopyranoside dimethyl ketals were obtained from the nitrile via two synthetic routes .Molecular Structure Analysis

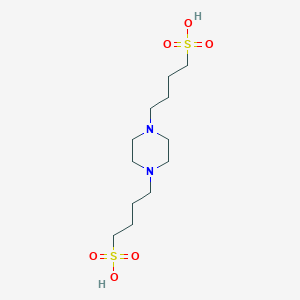

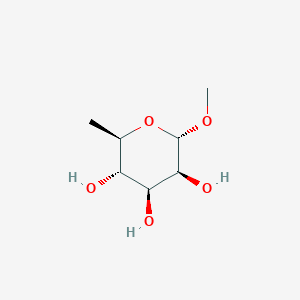

The molecular formula of Methyl alpha-D-rhamnopyranoside is C7H14O5 . The molecular weight is 178.18 g/mol . The IUPAC name is (2S,4R,5S)-2-methoxy-6-methyloxane-3,4,5-triol . The InChI is InChI=1S/C7H14O5/c1-3-4 (8)5 (9)6 (10)7 (11-2)12-3/h3-10H,1-2H3/t3?,4-,5-,6?,7+/m1/s1 .Chemical Reactions Analysis

Methyl α-D-mannopyranoside has been used to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars in a study that worked towards a stable noeuromycin analog with a D-manno configuration .Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl alpha-D-rhamnopyranoside include a molecular weight of 178.18 g/mol , XLogP3-AA of -1.6 , Hydrogen Bond Donor Count of 3 , Hydrogen Bond Acceptor Count of 5 , Rotatable Bond Count of 1 , Exact Mass of 178.08412354 g/mol , Monoisotopic Mass of 178.08412354 g/mol , Topological Polar Surface Area of 79.2 Ų , Heavy Atom Count of 12 , Formal Charge of 0 , Complexity of 151 , Isotope Atom Count of 0 , Defined Atom Stereocenter Count of 3 , Undefined Atom Stereocenter Count of 2 , Defined Bond Stereocenter Count of 0 , Undefined Bond Stereocenter Count of 0 , and Covalently-Bonded Unit Count of 1 .Scientific Research Applications

Antimicrobial Applications

Methyl alpha-D-rhamnopyranoside has been used in the synthesis of rhamnopyranoside-based fatty acid esters, which have shown promising antimicrobial properties . These esters have been found to exhibit better antifungal susceptibility than antibacterial activity . For instance, the pentanoyl derivative of 2,3-di-O-stearate (a compound derived from Methyl alpha-D-rhamnopyranoside) showed better antifungal functionality against F. equiseti and A. flavus .

Chemical Synthesis

Methyl alpha-D-rhamnopyranoside is a key compound in the synthesis of various esters. For example, DMAP-catalyzed di-O-stearoylation of methyl α-l-rhamnopyranoside produced a mixture of 2,3-di-O- and 3,4-di-O-stearates . This indicates the reactivity of the hydroxylated stereogenic centers of rhamnopyranoside .

Biochemical Research

Methyl alpha-D-rhamnopyranoside is a valuable compound in biochemical research. It’s used in the study of glycosyl compounds, which are important in various biological processes .

Pharmaceutical Applications

Due to its antimicrobial properties, Methyl alpha-D-rhamnopyranoside and its derivatives could potentially be used in the development of new pharmaceuticals .

Computational Research

Methyl alpha-D-rhamnopyranoside and its derivatives are also used in computational research for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies .

Natural Product Chemistry

Methyl alpha-D-rhamnopyranoside is a key compound in the field of natural product chemistry, particularly in the synthesis of rhamnopyranoside-based esters .

Safety and Hazards

When handling Methyl alpha-D-rhamnopyranoside, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Relevant Papers The relevant papers retrieved include a study on the synthesis of novel sigma-receptor ligands from methyl alpha-D-mannopyranoside , a study on the molecular motions of α-L-rhamnopyranose and methyl α-L-rhamnopyranoside , and a study on the use of Methyl α-D-mannopyranoside to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars .

properties

IUPAC Name |

(2S,3S,4S,5S,6R)-2-methoxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4-,5+,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWCAVRRXKJCRB-VEIUFWFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.